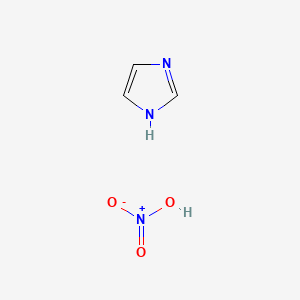
Imidazole nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole nitrate is a compound that combines the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, with a nitrate group. Imidazole itself is an aromatic heterocycle, classified as a diazole, and is a constituent of several natural products such as histamine and nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole nitrate typically involves the nitration of imidazole. This can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained without excessive side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where imidazole is treated with nitrating agents under controlled conditions. The process may include steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Imidazole nitrate can undergo various chemical reactions, including:
Oxidation: Imidazole is resistant to auto-oxidation but can be oxidized by strong oxidizing agents like perbenzoic acid.
Reduction: Reduction reactions can modify the nitrate group, potentially converting it to other functional groups.
Substitution: Imidazole can participate in nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Perbenzoic acid, chromic acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Nucleophiles: Alkyl halides, acyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while substitution reactions can produce various imidazole derivatives.
Scientific Research Applications
Imidazole nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazole nitrate involves its interaction with various molecular targets. Imidazole compounds generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This results in changes to the fungal cell membrane, leading to osmotic disruption or growth inhibition . Additionally, imidazole derivatives can interact with other enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Imidazole: The parent compound, which is a versatile building block in organic synthesis.
Nitroimidazole: A derivative with a nitro group, known for its antimicrobial properties.
Benzimidazole: Contains a fused benzene ring, used in various pharmaceuticals.
Uniqueness: Imidazole nitrate is unique due to the presence of both the imidazole ring and the nitrate group, which can confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
65945-17-7 |
|---|---|
Molecular Formula |
C3H5N3O3 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
1H-imidazole;nitric acid |
InChI |
InChI=1S/C3H4N2.HNO3/c1-2-5-3-4-1;2-1(3)4/h1-3H,(H,4,5);(H,2,3,4) |
InChI Key |
QSWSKDXFOIOXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


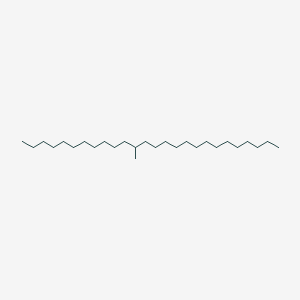
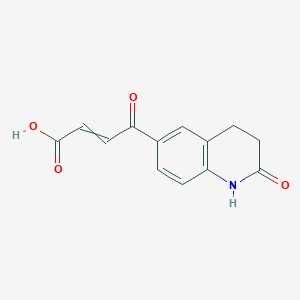
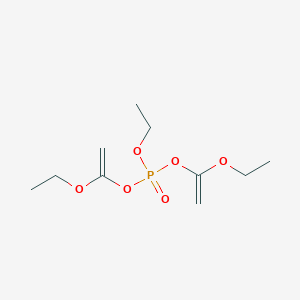
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
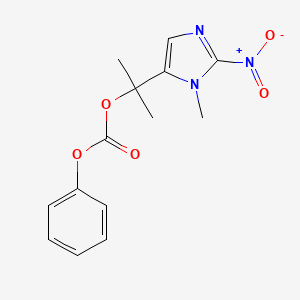
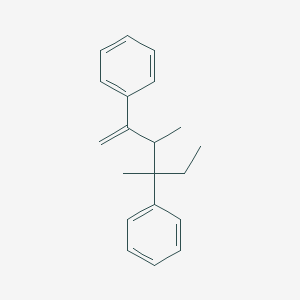
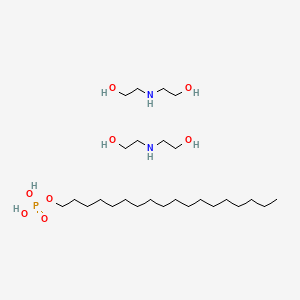
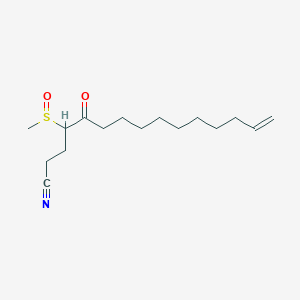
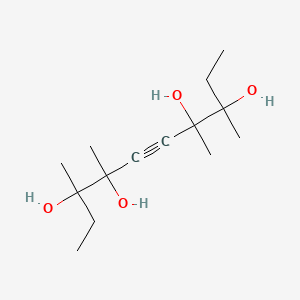
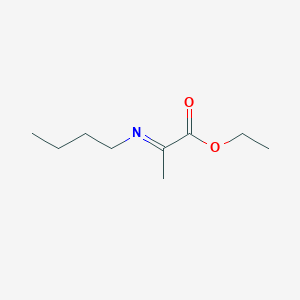
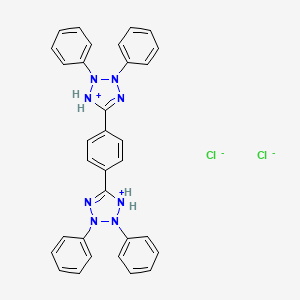
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
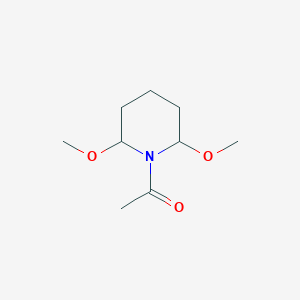
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
